This table summarizes the fundamental differences between sodium disulfide and sodium sulfide.
| Feature | This compound | Sodium Sulfide |
|---|---|---|
| CAS Number | 22868-13-9 [1] [2] | 1313-82-2 (common for Na₂S) |
| Molecular Formula | Na₂S₂ [1] [2] | Na₂S |
| Molar Mass (g/mol) | 110.11 [1] | 78.04 |
| Chemical Structure | Contains a disulfide anion (S₂²⁻); two sulfur atoms bonded together [3]. | Contains a monosulfide anion (S²⁻); a single sulfur atom. |
| Common Form | Light yellow, microcrystalline, very hygroscopic powder [1]. | Yellow or red-brown lumps (industrial grade) or yellow flakes. |
| Melting Point | 495 °C [1] | ~1180 °C |
| Density | 2.01 g/cm³ [1] | ~1.86 g/cm³ |
| Solubility | Readily soluble in water; soluble in ethanol [1]. | Soluble in water; insoluble in ether. |
The industrial and laboratory-scale preparation methods for these two compounds differ significantly.
The diagram below outlines the six-step industrial production process for sodium sulfide.
Industrial synthesis of sodium sulfide involves reduction of sodium sulfate with carbon at high temperatures [4].
The key chemical reaction during heating is: Na₂SO₄ + 2 C → Na₂S + 2 CO [4] This is an endothermic reaction requiring temperatures between 900°C and 1100°C [4].
Laboratory preparation of this compound typically involves reacting sodium sulfide with elemental sulfur [1]. Direct synthesis from elements (sodium and sulfur) in specific conditions is also possible but more complex [1]. This compound is often generated in situ for immediate use in subsequent reactions [1].
This compound and sodium sulfide serve as nucleophilic sulfur sources and reducing agents in various chemical syntheses.
This compound (Na₂S₂) is typically employed as a sulfur-transfer agent for introducing disulfide (S-S) bonds into organic molecules. The table below summarizes its use in key synthetic procedures.
| Target Compound | Role of this compound | Reaction Partners | Key Application Notes |
|---|---|---|---|
| Bis(2-chloroethyl) disulfide [1] | Sulfur source | 2-chloroethanol | Intermediate for synthesizing 1,2,5-dithiazepines [1]. |
| 1,2-Dithiolylium salts [1] | Two-sulfur atom unit | Aryl 1,3-diketones | Method variations use H₂S₂ or diacetyl disulfide [1]. |
| 1,2-Dithiepanes [1] | Sulfur source | 1,5-dibromo compounds (e.g., 1,5-dibromopentane) | General route to saturated seven-membered ring disulfides [1]. |
| Di-o-nitrophenyl disulfide [2] | Sulfur-nucleophile source | o-chloronitrobenzene | Classical method; detailed lab procedure available [2]. |
This procedure from Organic Syntheses for preparing di-o-nitrophenyl disulfide is a representative example of this compound application [2].
A 2025 study reports an innovative approach that bypasses this compound altogether, using stable sodium sulfinates to form disulfides directly [3] [4].
The following diagrams illustrate the core relationships and mechanistic pathway involved in these synthesis methods.
Relationship between this compound and target organic disulfides [1] [2].
Quantitative data for sodium disulfide is limited. The table below summarizes the available information from search results.
| Property | Value / Description | Condition | Source |
|---|---|---|---|
| Water Solubility | 600 g/L [1] [2] | 25 °C | Manufacturer Specs |
| Appearance | White to Almost white powder to crystal [2] | - | - |
| Density | 1.575 g/cm³ [1] [2] | 20 °C | - |
No specific data was found for its solubility in organic solvents like ethanol, acetone, or DMF from these search results.
This compound is primarily used as an intermediate or sulfur-transfer agent in chemical synthesis. The following diagram illustrates its role in one such synthesis pathway.
This compound serves as a key intermediate in the synthesis of heterocyclic compounds like 1,2,5-dithiazepines [3].
Another common industrial application is the use of its derivative, bis-(sodium sulfopropyl)-disulfide (SPS), which is highly soluble in water (600 g/L at 25°C) and acts as a brightener and leveling agent in acid copper electroplating baths [1] [2].
For a complete solubility profile, you may need to determine it experimentally. Here is a standard shake-flask method for determining solubility in the laboratory.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
Procedure:
Safety Notes: Conduct experiments in a fume hood. This compound may release hydrogen sulfide upon contact with moisture or acids. Use appropriate personal protective equipment (PPE).
The table below compares the core characteristics of the two synthetic approaches.
| Feature | Traditional Thermal Synthesis [1] | Microwave-Assisted Synthesis [2] |
|---|---|---|
| Primary Reactants | Sodium sulfide (Na₂S) and sulfur | Information not specified in search results |
| Reaction Conditions | Heated in 95% ethanol on a steam bath | Microwave irradiation |
| Key Advantages | Simple, established procedure | Selective, facile, high purity, promising electrochemical activity |
| Reported Output | Yields of 58-66% | High purity; α and β polymorphs of Na₂S₂ |
| Polymorph Control | Not reported | Selective synthesis of α and β phases |
This protocol is adapted from the work by El-Shinawi et al. (2018) [2].
The diagram below outlines the logical flow for selecting and executing the appropriate synthesis method.
Bis-(sodium-sulfopropyl)-disulfide (SPS) is a critical organic additive employed in copper electrodeposition processes, particularly in the electronics industry for the fabrication of printed circuit boards and semiconductor devices. SPS functions primarily as an accelerator that increases copper deposition rates in specific regions when used in combination with suppressor additives and chloride ions. This enables the superfilling of high-aspect-ratio features such as trenches and through-holes, preventing void formation and ensuring uniform conductive pathways [1] [2]. The compound dissociates on copper surfaces into its monomeric form, 3-mercapto-1-propanesulfonate (MPS), which interacts competitively with other bath components to locally accelerate deposition through complex electrochemical mechanisms [3] [4].
The growing demand for miniaturized electronics has driven the adoption of copper electroplating solutions capable of bottom-up filling of microscopic features. SPS plays an indispensable role in this context through its unique ability to counteract the suppression effect of polyethers like polyethylene glycol (PEG) in specific regions, particularly at the bottoms of features where accumulation occurs due to surface area reduction during deposition [5] [2]. These application notes provide comprehensive information on the formulation, mechanism, analysis, and troubleshooting of SPS-containing copper electroplating baths for researchers and development professionals in the field.
Table 1: Basic components of acid sulfate copper electroplating baths utilizing SPS
| Component | Chemical Formula | Concentration Range | Function |
|---|---|---|---|
| Copper ions | CuSO₄·5H₂O | 60-250 g/L | Metal source for deposition |
| Sulfuric acid | H₂SO₄ | 45-260 g/L | Increases conductivity, solubility |
| Chloride ions | HCl or NaCl | 20-150 ppm | Essential co-additive for SPS function |
| SPS | (C₃H₆SO₃Na)₂S₂ | 1-100 ppm | Accelerator additive |
| PEG/PAG | H(OCH₂CH₂)ₙOH | 100-500 ppm | Suppressor additive |
| Levelers | Various dyes | 1-50 ppm | Control surface deposition |
Copper electroplating baths utilizing SPS typically employ an acid sulfate electrolyte as the foundation, though other formulations including cyanide-based and fluoroborate systems exist [1]. The acid sulfate system predominates in electronic applications due to its excellent throwing power, high current efficiency, and relative simplicity of control [1]. As shown in Table 1, these baths contain copper sulfate as the primary copper source, sulfuric acid for conductivity enhancement, and a precise combination of organic additives that collectively control deposition characteristics.
Specialized bath formulations have been developed for specific applications. High-throw baths used for through-hole plating in printed circuit boards employ lower copper sulfate (60-90 g/L) and higher sulfuric acid (150-225 g/L) concentrations to improve metal distribution in low-current-density areas [1]. Conversely, high-speed baths utilize moderate copper sulfate concentrations (80-135 g/L) with high sulfuric acid (185-260 g/L) to enable elevated current densities and deposition rates [1].
Table 2: Specialized bath formulations for specific applications
| Bath Type | Copper Sulfate | Sulfuric Acid | Chloride Ions | Current Density | Primary Application |
|---|---|---|---|---|---|
| General-purpose | 190-250 g/L | 45-90 g/L | 20-150 ppm | 2-20 A/dm² | Decorative plating |
| High-throw | 60-90 g/L | 150-225 g/L | 30-80 ppm | 1.5-5 A/dm² | PCB through-holes |
| High-speed | 80-135 g/L | 185-260 g/L | 40-80 ppm | 5-20 A/dm² | Electroforming |
The functional efficacy of SPS depends critically on its interaction with other bath components, particularly chloride ions and suppressor additives. Chloride ions at optimal concentrations (typically 30-80 ppm) are essential for SPS to exhibit its accelerating properties [1] [2]. Without chloride, SPS and its decomposition product MPS demonstrate modest inhibition effects rather than acceleration [3] [2]. The suppressor additives, typically polyethylene glycol (PEG) or polyalkylene glycols (PAG) at 100-500 ppm concentrations, create a background inhibition that SPS locally counteracts through competitive adsorption [6] [5].
The concentration ratio between SPS and suppressor additives significantly impacts deposition characteristics. Excessive SPS concentrations can lead to defect formation including roughness, dendrites, and incorporation of organic decomposition products into the deposit [3] [4]. Insufficient SPS results in inadequate acceleration, potentially leading to void formation in high-aspect-ratio features. Optimal SPS concentration typically ranges from 1-10 ppm in the presence of 200-500 ppm PEG, though precise ratios must be determined empirically for specific applications [6] [2].
The fundamental mechanism through which SPS accelerates copper deposition involves competitive adsorption with suppressor complexes on the copper surface. In the absence of SPS, PEG forms a Cu(I)-PEG-Cl complex that adsorbs strongly to the copper surface, creating a barrier that inhibits copper ion reduction and substantially reduces deposition rates [6] [2]. When SPS is introduced, it dissociates into MPS monomers which adsorb on the copper surface, partially displacing the PEG-Cl complex and creating sites where copper deposition can proceed at enhanced rates [5].
The adsorption behavior of SPS/MPS is strongly influenced by molecular conformation. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) have identified that MPS molecules can adopt either gauche or trans conformations on copper surfaces, with each exhibiting different properties and interactions [3]. The gauche conformation appears particularly effective in acceleration, as the spatial orientation of functional groups facilitates interaction with both copper ions and the electrode surface [3]. The ratio between these conformations depends on applied potential and chloride concentration, providing a molecular-level explanation for the potential-dependent behavior of SPS acceleration.
Figure 1: Mechanism of SPS dissociation and competitive adsorption on copper surfaces
Chloride ions play an indispensable role in the accelerating mechanism of SPS, serving as a bridging ligand that facilitates the formation of various complex intermediates [6] [2]. In the presence of chloride, SPS and its decomposition product MPS form Cu(I)-MPS-Cl complexes that stabilize monovalent copper species and enhance electron transfer kinetics [3] [4]. These complexes exhibit greater surface mobility than the Cu(II)-PEG-Cl suppressor complex, enabling them to reach recessed areas and initiate bottom-up filling.
Spectroscopic studies have revealed that the sulfonate end groups of MPS molecules in gauche conformation interact with Cu²⁺ ions, partially removing their hydration shell and facilitating reduction to Cu⁺ [6] [3]. The reduced copper species are then transferred to the chloride adlayer where they undergo further reduction to metallic copper. This mechanism explains how SPS enhances both the charge transfer and mass transport aspects of copper deposition. The presence of chloride ions also influences the surface coverage and conformational equilibrium of adsorbed thiolate molecules, with optimal acceleration occurring at specific chloride-to-thiol ratios [3].
Electroplating bath preparation requires precise control of component addition sequence and mixing conditions to ensure reproducible results. The following protocol describes the preparation of a standard acid sulfate copper bath with SPS acceleration:
Standard operating conditions for copper electrodeposition with SPS include:
Cyclic voltammetry (CV) provides essential information about the electrochemical behavior of SPS-containing baths and interactions between additives [6] [3]. The following protocol describes a standardized approach:
Electrochemical impedance spectroscopy (EIS) complements CV by providing information about interface characteristics and adsorption processes [2]. Standard EIS parameters for SPS-containing baths include:
Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has emerged as a powerful technique for investigating the adsorption of SPS and its interaction with other additives on copper surfaces [6] [3]. The experimental protocol includes:
Figure 2: Experimental workflow for characterizing SPS adsorption and interactions using combined electrochemical and surface analysis techniques
Table 3: Troubleshooting guide for SPS-containing copper electroplating baths
| Problem | Potential Causes | Diagnostic Tests | Corrective Actions |
|---|
| Incomplete feature filling | Insufficient SPS concentration Excessive suppressor Low chloride | CV to check acceleration Hull cell tests | Increase SPS (1-5 ppm) Adjust PEG:SPS ratio Verify chloride concentration | | Over-acceleration and roughness | Excessive SPS Chloride outside range Depleted suppressor | CV, EIS IC for chloride GC for organics | Dilute and replenish bath Adjust chloride to 50 ppm Add fresh PEG | | Organic incorporation in deposit | SPS decomposition Imbalanced additives High impurity levels | TOF-SIMS analysis HPLC for decomposition ICP-MS for metals | Carbon treatment Optimize additive balance Verify raw material purity | | Poor throwing power | High copper concentration Insufficient acid Additive imbalance | Throwing power tests CV at different rotation rates | Adjust Cu:H₂SO₄ ratio Optimize accelerator:suppressor ratio |
Maintaining optimal additive concentrations is critical for consistent bath performance. The following approaches enable effective monitoring and control:
Cyclic voltammetric stripping (CVS) provides rapid, in-situ assessment of additive concentrations. Standard protocol:
HPLC analysis enables quantitative determination of SPS and decomposition products:
Mass spectrometry techniques (LC-MS, TOF-SIMS) provide structural identification and surface adsorption data:
Regular bath maintenance should include continuous carbon filtration to remove organic decomposition products, periodic dummy electrolysis to eliminate metallic impurities, and systematic replenishment based on amp-hour consumption rather than time-based additions. Well-maintained SPS-containing baths can typically operate for 3-6 months before requiring complete replacement.
Bis-(sodium-sulfopropyl)-disulfide (SPS) represents a critical accelerator additive in modern copper electrodeposition processes, particularly for electronics applications requiring bottom-up filling of high-aspect-ratio features. Its efficacy depends fundamentally on complex interactions with suppressor additives (PEG), chloride ions, and the copper electrode surface. Successful implementation requires careful control of bath composition, operating parameters, and additive balance based on sophisticated analytical monitoring.
The protocols and guidelines presented in these application notes provide researchers and technicians with comprehensive methodologies for implementing, characterizing, and optimizing SPS-containing copper electroplating baths. By combining electrochemical techniques with surface-sensitive analytical methods like TOF-SIMS, it is possible to develop a molecular-level understanding of additive interactions and their impact on deposition properties, enabling continuous improvement of copper electroplating processes for emerging applications in advanced electronics manufacturing.
Bis-(sodium sulfopropyl)-disulfide (SPS), with CAS Registry Number 27206-35-5, is an organosulfur compound with the molecular formula C₆H₁₂Na₂O₆S₄ and a molecular weight of 354.40 g/mol. This compound serves as a critical additive in electroplating processes, particularly in copper deposition for decorative and functional applications. SPS belongs to a class of sulfur-containing compounds characterized by two sulfopropyl groups connected by a disulfide bond, which provides its unique electrochemical properties. The presence of sulfonate groups grants water solubility and ionic character, making it particularly useful in aqueous electroplating systems [1] [2].
In the pharmaceutical and healthcare sectors, electroplating plays a crucial role in enhancing the performance and reliability of medical devices, surgical instruments, and pharmaceutical manufacturing equipment. The global electroplating intermediate market is expanding significantly, driven by increasing demand for advanced coatings in healthcare applications. Electroplating intermediates like SPS are indispensable for creating protective coatings on medical implants such as pacemakers, stents, and orthopedic devices, providing a barrier against body fluids and ensuring long-term functionality. Additionally, electroplated coatings enhance sterilization capabilities of surgical instruments, reducing infection risks and improving patient outcomes [3].
SPS appears as a white to light yellow solid powder with excellent water solubility, forming a colorless transparent liquid when dissolved. The compound typically has a purity specification of 98.0% minimum when measured at 245nm, with moisture content not exceeding 1.50%. The pH of a 38% solution generally ranges between 2.0 and 6.0, indicating its compatibility with various electroplating bath formulations [4]. The chemical structure features a disulfide bridge (-S-S-) connecting two sulfopropyl groups, with terminal sulfonate groups (-SO₃⁻) providing ionic character and water solubility.
The disulfide bond in SPS is chemically reversible, allowing the compound to participate in redox reactions during electroplating processes. Under reducing conditions at the cathode surface, SPS can cleave into two molecules of 3-mercaptopropanesulfonic acid (MPS), which then adsorb onto the copper surface and influence deposition kinetics. This breakdown and adsorption behavior is fundamental to SPS's function as an accelerating agent in copper electroplating baths [5] [6].
Table 1: Physical and Chemical Properties of SPS
| Property | Specification | Method/Notes |
|---|---|---|
| Appearance | White to light yellow powder | Visual |
| Molecular Formula | C₆H₁₂Na₂O₆S₄ | - |
| Molecular Weight | 354.40 g/mol | - |
| CAS Registry Number | 27206-35-5 | - |
| Purity | 98.0% min | Measured at 245nm |
| Moisture Content | 1.50% max | - |
| pH (38% solution) | 2.0-6.0 | - |
| Water Solubility | Highly soluble | Forms colorless transparent solution |
The functionality of SPS in electroplating baths revolves around its competitive adsorption behavior on copper surfaces. In typical copper electroplating formulations, SPS interacts with suppressor additives such as polyalkylene glycols (PAG) through a complex mechanism where these compounds compete for adsorption sites on the cathode surface. The proposed mechanism involves several critical steps that collectively enhance deposition rates in specific areas, enabling superior gap-fill capability for high-aspect-ratio features [6]:
This mechanism is particularly valuable in semiconductor copper metallization and printed circuit board (PCB) manufacturing, where void-free filling of high-aspect-ratio features is essential for device performance and reliability. The antisuppression effect of SPS counteracts the excessive polarization caused by suppressor additives, creating a balanced system that enables preferential deposition in recessed areas while minimizing deposition on protruding features [6].
The following diagram illustrates the competitive adsorption mechanism between SPS and polyalkylene glycols on copper surfaces:
SPS plays a critical role in the production of various medical devices through its application in copper electroplating processes. Medical implants such as pacemakers, stents, and orthopedic devices often require precisely controlled copper layers as foundational or functional components. The use of SPS in these applications enables the deposition of smooth, uniform copper coatings with excellent adhesion properties, which is essential for devices that will be implanted in the human body for extended periods. These electroplated coatings provide a protective barrier against body fluids, preventing corrosion and ensuring the long-term functionality of medical implants [3].
The quality of copper deposition achieved with SPS-containing baths directly impacts the biocompatibility and performance of medical devices. By producing fine-grained, ductile copper layers with minimal defects, SPS helps manufacturers meet the stringent quality standards required for medical applications. The enhanced throwing power provided by SPS allows for uniform deposition on complex geometries, which is particularly important for devices with intricate shapes such as stents and neural electrodes [5] [4].
In pharmaceutical production, equipment components that undergo copper electroplating with SPS-containing baths demonstrate improved durability and resistance to harsh chemical environments. The smooth, non-porous surfaces resulting from SPS-optimized plating are less prone to trapping contaminants and are easier to clean and sterilize, addressing critical concerns in pharmaceutical manufacturing. Electroplated copper layers also provide excellent thermal conductivity, which is beneficial for heat exchangers and other temperature-controlled processing equipment used in pharmaceutical synthesis [3].
The corrosion resistance imparted by high-quality copper plating helps maintain the integrity of pharmaceutical manufacturing equipment over extended operational periods, reducing particulate generation and maintenance requirements. This contributes to higher precision in drug manufacturing and packaging, directly impacting final product quality. The application of SPS in this context aligns with the growing emphasis on quality-by-design in pharmaceutical production, where material specifications and processing parameters are carefully controlled to ensure consistent output [5] [3].
This protocol describes a standardized method for copper electroplating using SPS as a brightener and accelerator, suitable for research and development purposes in pharmaceutical and medical device applications.
Materials and Equipment:
Bath Formulation:
Procedure:
Bath Preparation:
Additive Introduction:
Plating Process:
Post-Treatment:
Quality Control Parameters:
The following workflow diagram illustrates the complete electroplating process with SPS:
This specialized protocol describes a bottom-up filling process for through-silicon vias (TSVs) using SPS, which has relevance for advanced medical semiconductor devices and implants.
Materials and Equipment:
Bath Formulation for TSV Filling:
Procedure:
Bath Conditioning:
Wafer Preparation:
Plating Process:
Process Monitoring:
Quality Assessment:
Table 2: SPS Electroplating Bath Formulations for Different Applications
| Application | Base Composition | SPS Concentration | Co-Additives | Operating Conditions |
|---|
| Decorative Copper Plating | CuSO₄: 200-250 g/L H₂SO₄: 50-70 g/L Cl⁻: 50-100 mg/L | 10-50 mg/L | Carrier surfactants Dyes | Temp: 20-30°C Current: 1-3 A/dm² Agitation: Mechanical | | PCB Manufacturing | CuSO₄: 180-220 g/L H₂SO₄: 50-70 g/L Cl⁻: 30-60 mg/L | 1-10 mg/L | PEG suppressors Leveling agents | Temp: 20-25°C Current: 1-5 A/dm² Agitation: Air sparging | | Semiconductor TSV Filling | CuSO₄: 150-200 g/L H₂SO₄: 50-70 g/L Cl⁻: 30-60 mg/L | 3-8 mg/L | PEG/PPG suppressors Specialized levelers | Temp: 20-25°C Current: 0.2-0.5 A/dm² Pulse or DC plating | | Medical Device Coating | CuSO₄: 200-250 g/L H₂SO₄: 50-70 g/L Cl⁻: 50-100 mg/L | 5-15 mg/L | PEG suppressors Carrier compounds | Temp: 20-25°C Current: 1-4 A/dm² Agitation: Mechanical |
Table 3: Optimization Parameters for SPS in Different Applications
| Parameter | Effect of SPS | Optimal Concentration Range | Analytical Methods |
|---|---|---|---|
| Brightening Effect | Produces bright, leveled deposits | 5-50 mg/L | Visual inspection, Gloss measurement |
| Throwing Power | Improves uniformity in low-current density areas | 2-15 mg/L | Hull cell tests, Thickness mapping |
| Filling Capability | Enables bottom-up filling of features | 3-8 mg/L | Cross-sectional analysis, SEM |
| Deposition Rate | Increases rate by counteracting suppressors | 1-10 mg/L | Electrochemical analysis, Thickness vs time |
| Grain Structure | Refines grain size | 5-20 mg/L | SEM, XRD analysis |
Problem: Rough or Burnt Deposits
Problem: Poor Throwing Power
Problem: Voids or Defects in Filled Features
Effective quality control in SPS-mediated electroplating requires regular monitoring of both bath composition and deposit properties. Cyclic Voltammetric Stripping (CVS) is the most widely used method for monitoring additive concentrations in copper plating baths, providing rapid feedback on accelerator, suppressor, and leveler concentrations. This technique measures the deposition rate under controlled conditions, which is influenced by the additive concentrations in the bath.
Additional quality control measures include:
For pharmaceutical and medical applications, documentation and traceability are critical aspects of quality control. Maintain detailed records of bath formulation, operating parameters, analytical results, and performance characteristics to ensure consistency and facilitate troubleshooting when needed.
In biological systems, hydrogen sulfide exists in several distinct forms, and accurately measuring these different pools is a recognized challenge in the field [1]. The following table summarizes these pools and the core principle behind their measurement.
| Hydrogen Sulfide Pool | Description | Measurement Principle |
|---|---|---|
| Free Hydrogen Sulfide | The volatile, bioavailable form of H₂S/HS⁻ [1]. | Direct derivatization with monobromobimane (MBB) under alkaline conditions [1]. |
| Acid-Labile Sulfide | Sulfur contained in iron-sulfur clusters (e.g., in ferredoxins); released as H₂S under acidic conditions (pH < 5.4) [1]. | Liberated via acidification and the resulting H₂S is trapped and derivatized with MBB [1]. |
| Bound Sulfane Sulfur | Sulfur atoms covalently bound only to other sulfur atoms (e.g., in persulfides, polysulfides); released by reducing agents [1]. | Reduced by TCEP (a reducing agent) under acidic conditions, and the released H₂S is measured [1]. |
The following is a summarized protocol adapted from the research for discretely measuring the three primary biological pools of H₂S using monobromobimane (MBB) derivatization and reverse-phase high-performance liquid chromatography (RP-HPLC) [1].
Workflow Overview The diagram below illustrates the core experimental workflow for measuring the different hydrogen sulfide pools.
Key Materials
Step-by-Step Method
Room-temperature sodium-sulfur (RT Na-S) batteries represent an emerging class of electrochemical energy storage systems that leverage the abundant and low-cost elements sodium and sulfur to achieve high theoretical energy densities of 1,274 Wh kg⁻¹ based on the mass of Na₂S [1]. Unlike traditional high-temperature Na-S batteries that operate at 300-350°C, RT Na-S batteries function at ambient conditions, making them suitable for diverse applications including grid energy storage, renewable energy integration, and large-scale stationary storage [2] [3]. The fundamental operating principle involves the reversible electrochemical reaction between sodium and sulfur, forming various sodium polysulfide intermediates (Na₂Sₓ, where x = 2-8) during charge and discharge cycles. The theoretical specific capacity of these systems reaches 1,675 mA h gs⁻¹ based on sulfur mass, significantly surpassing conventional lithium-ion technologies in terms of raw material cost and natural abundance [1].
The shift from high-temperature to room-temperature systems addresses several limitations of traditional Na-S batteries, including safety concerns from operating at elevated temperatures and the need for extensive thermal management infrastructure. However, this transition introduces new challenges primarily related to kinetic limitations at lower temperatures and polysulfide dissolution in conventional organic electrolytes. The sodium disulfide (NaS₂) and higher polysulfide intermediates play a crucial role in the electrochemical processes, influencing both battery performance and degradation mechanisms. Recent advances in electrolyte engineering, catalyst design, and interface optimization have significantly improved the cycling stability and practical capacity of RT Na-S batteries, positioning them as promising candidates for next-generation energy storage applications [4].
The practical implementation of room-temperature Na-S batteries faces several significant technical challenges that primarily stem from the complex multiphase conversion reactions between sodium and sulfur. These challenges directly impact cycle life, Coulombic efficiency, and overall safety of the battery system.
The shuttle effect represents one of the most critical challenges in RT Na-S batteries. During discharge, sulfur undergoes a stepwise reduction process through various sodium polysulfide intermediates (Na₂S₈, Na₂S₆, Na₂S₄, etc.) before reaching the final discharge product Na₂S. Many of these intermediates, particularly the higher-order polysulfides, are highly soluble in organic liquid electrolytes. This solubility leads to continuous migration of polysulfides between electrodes, resulting in irreversible active material loss, rapid capacity degradation, and poor Coulombic efficiency [4] [5]. The shuttle effect also promotes the formation of insulating sulfur species on the anode surface, increasing interfacial resistance and leading to premature cell failure.
The use of metallic sodium as the anode introduces challenges related to dendritic sodium growth during repeated plating/stripping cycles. Non-uniform sodium deposition creates needle-like dendrites that can penetrate the separator, causing internal short circuits and potential thermal runaway. Furthermore, the reactive sodium dendrites continuously consume electrolytes to form unstable solid-electrolyte interphase (SEI) layers, accelerating electrolyte depletion and increasing cell impedance [4]. The problem exacerbates in liquid electrolyte systems where the uneven electric field distribution at the sodium surface promotes preferential dendrite formation at nucleation sites.
The inherent insulating nature of sulfur (5 × 10⁻²⁸ S m⁻¹ at 25°C) and its discharge products (Na₂S) severely limits electron transport within the cathode, resulting in low active material utilization and poor rate capability [1]. The solid-liquid-solid conversion reactions during sulfur reduction involve significant kinetic barriers, leading to incomplete conversion and accumulation of irreversible discharge products. This problem becomes particularly pronounced under practical conditions with high sulfur loadings (>3 mg cm⁻²) and lean electrolyte operations, which are essential for achieving competitive energy densities at the cell level [1].
Table 1: Major Technical Challenges in Room-Temperature Na-S Batteries
| Challenge | Impact on Performance | Root Cause |
|---|---|---|
| Polysulfide Shuttling | Rapid capacity fade, Low Coulombic efficiency | High solubility of polysulfides in electrolytes |
| Sodium Dendrite Growth | Safety hazards, Short circuit, Short cycle life | Non-uniform Na⁺ deposition and unstable SEI |
| Poor Sulfur Utilization | Low practical capacity, Poor rate performance | Insulating nature of S and Na₂S |
| Slow Conversion Kinetics | Voltage polarization, Incomplete reaction | High energy barriers for solid-liquid-solid transitions |
The following diagram illustrates the polysulfide shuttling mechanism and sodium dendrite growth in RT Na-S batteries:
Diagram 1: Challenges in RT Na-S Batteries (Polysulfide Shuttling and Dendrite Growth)
Electrolyte development represents a critical frontier in addressing the challenges of RT Na-S batteries. Recent research has focused on creating electrolyte systems that can suppress polysulfide dissolution while enabling stable sodium plating/stripping and maintaining high ionic conductivity.
Solid-state electrolytes (SSEs) offer the most direct approach to eliminating polysulfide shuttling by physically blocking the dissolution and migration of polysulfide species. SSEs for Na-S batteries can be categorized into several classes:
Solid Inorganic Electrolytes: Ceramic electrolytes such as Na-β/β′-alumina and NASICON-type (Na₃Zr₂Si₂PO₁₂) structures provide high ionic conductivity (10⁻³-10⁻² S cm⁻¹) and excellent mechanical strength to resist dendrite penetration [4]. These materials enable all-solid-state Na-S configurations but face challenges with brittleness and poor interfacial contact with electrodes.
Solid Polymer Electrolytes: Polymers like poly(ethylene oxide) (PEO) complexed with sodium salts (NaTFSI) offer flexible processing and better electrode contact [4]. PEO-based electrolytes demonstrate good compatibility with sodium metal but typically require operation above room temperature to achieve sufficient ionic conductivity due to their crystalline domains.
Hybrid Solid Electrolytes: Composite systems combining inorganic fillers (Na₃PS₄, Na₃Zr₂Si₂PO₁₂) with polymer matrices (PEO) have shown promising results by leveraging the benefits of both components [4]. The inorganic particles enhance ionic conductivity and mechanical properties while the polymer matrix maintains flexible interfacial contact.
Gel polymer electrolytes (GPEs) represent a compromise between solid and liquid systems, offering the flexibility of polymers with the high conductivity of liquid electrolytes. Recent work on poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) based GPEs has demonstrated impressive performance for RT Na-S batteries [6]. These GPEs are typically prepared by solution casting followed by activation in liquid electrolyte solutions, creating a quasi-solid-state matrix that immobilizes liquid electrolytes while maintaining dimensional stability.
The PVDF-HFP GPE reported by Nguyen et al. achieved an ionic conductivity of 1.37 mS cm⁻¹ at ambient temperature with an electrochemical stability window of 4.5 V versus Na⁺/Na [6]. Sodium symmetric cells with this GPE exhibited exceptional stability with Na⁺ stripping/plating for over 3,000 hours and a transference number of 0.648. When implemented in RT Na-S batteries, this GPE enabled an initial specific capacity of 398 mA h g⁻¹ with capacity retention of 75 mA h g⁻¹ after 200 cycles at 0.1C rate, coupled with 99.9% Coulombic efficiency [6].
Table 2: Performance Comparison of Different Electrolyte Systems for RT Na-S Batteries
| Electrolyte Type | Ionic Conductivity (mS cm⁻¹) | Advantages | Limitations |
|---|---|---|---|
| Liquid Organic | 1-10 | High conductivity, Good electrode wetting | Severe shuttle effect, Safety concerns |
| Solid Inorganic | 0.1-10 | No shuttle effect, Dendrite suppression | Brittle, Poor interfacial contact |
| Solid Polymer | 0.01-0.1 | Flexible, Good processability | Low room-temperature conductivity |
| Gel Polymer | 0.5-5 | Balanced performance, Flexibility | Mechanical strength lower than solids |
| Hybrid Solid | 0.5-5 | Combined advantages, Tunable properties | Complex fabrication |
For researchers continuing to work with liquid electrolytes, localized high-concentration electrolytes (LHCEs) have emerged as promising solutions. The LHCE system composed of sodium bis(fluorosulfonyl)imide (NaFSI), 1,2-dimethoxyethane (DME), and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) in a molar ratio of 1:1.2:1 has demonstrated remarkable performance in Na-S batteries [1]. This electrolyte design simultaneously suppresses polysulfide shuttling and protects the sodium anode from dendritic growth while maintaining high ionic conductivity and enabling operation under lean electrolyte conditions (electrolyte-to-sulfur ratio of 7 μL mg⁻¹) [1].
Advanced catalyst integration and cathode design have proven essential for addressing the sluggish kinetics and poor sulfur utilization in RT Na-S batteries. Intercalation-type catalysts represent a particularly promising approach for enhancing sulfur redox reactions.
The concept of intercalation-conversion hybrid cathodes combines fast Na⁺ intercalation hosts with conversion-type sulfur active materials to improve reaction kinetics and sulfur utilization. A prominent example utilizes MoTe₂ nanosheets vertically grown on graphene flakes (MTG) as a catalytic host for sulfur [1]. This design offers multiple advantages:
When implemented in a coin cell configuration with high sulfur loading (3.5 mg cm⁻²) and lean electrolyte conditions (electrolyte-to-sulfur ratio of 7 μL mg⁻¹), the MTG/S composite cathode delivered a high discharge capacity of 1,081 mA h gs⁻¹ based on sulfur mass with a remarkably low capacity fade rate of 0.05% per cycle over 350 cycles at 0.1C rate [1].
Cooperative catalysis approaches utilizing multiple catalytic materials have shown enhanced performance in mitigating polysulfide shuttling and accelerating redox kinetics. These systems typically combine materials with complementary functions:
Recent research has demonstrated that rational design of cooperative catalysts with optimized spatial distribution and interaction between different components can significantly enhance the cycling stability and energy density of RT Na-S batteries [5].
The following diagram illustrates the working mechanism of an intercalation-conversion hybrid cathode with catalytic host materials:
Diagram 2: Intercalation-Conversion Hybrid Cathode Mechanism
This section provides detailed methodologies for fabricating and evaluating key components of room-temperature Na-S batteries, with emphasis on reproducible procedures for research laboratories.
Materials: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), acetone, liquid electrolyte (1M NaPF₆ in diglyme), glass plates, doctor blade.
Procedure:
Characterization:
Materials: MoO₃, Te powder, hydrazine hydrate, graphene oxide, sulfur, super P carbon, poly(acrylic acid) binder.
Procedure:
Materials: Sodium metal chips, Celgard separator, electrolyte, coin cell parts (CR2032), crimping machine.
Cell Assembly Procedure (in glovebox):
Electrochemical Testing Protocols:
Room-temperature sodium-sulfur batteries represent a promising alternative to lithium-ion technologies for large-scale energy storage applications, offering potential advantages in raw material cost, natural abundance, and theoretical energy density. The development of advanced electrolytes, particularly gel polymer systems and localized high-concentration formulations, has significantly addressed the longstanding challenge of polysulfide shuttling while enabling stable sodium metal operation. Concurrently, the design of intercalation-conversion hybrid cathodes incorporating catalytic materials like MoTe₂ has dramatically improved sulfur utilization and reaction kinetics under practical operating conditions.
Despite these advances, several research challenges remain priorities for future investigation. Interface engineering between solid electrolytes and electrodes requires further optimization to reduce interfacial resistance and enhance cycling stability. Scalable manufacturing processes for hybrid electrolytes and catalytic cathodes need development to enable cost-effective commercial production. Understanding of degradation mechanisms through advanced in-situ/operando characterization techniques will provide crucial insights for designing more durable cell configurations. Additionally, exploration of sodium alloy anodes or alternative anode materials could mitigate safety concerns associated with metallic sodium while maintaining high energy density.
With continued research focus on these challenges, room-temperature Na-S batteries are positioned to play a significant role in the future energy storage landscape, particularly for grid-scale applications where cost, safety, and cycle life are paramount considerations. The ongoing technological innovations in materials design and engineering approaches highlighted in these application notes provide a solid foundation for realizing the full potential of this promising battery technology.
The table below summarizes key methods identified for preventing antibody disulfide bond reduction during cell culture manufacturing.
| Method | Mode of Action | Implementation & Dosage | Key Findings & Effectiveness |
|---|---|---|---|
| Chemical Additives (e.g., CuSO₄) | Acts as a catalyst for the oxidation of free thiols, preventing them from reducing antibody disulfides [1]. | Addition to cell culture media or harvested cell fluid [1]. | Effectively prevented reduction and yielded acceptable product quality [1]. |
| Chelating Agents (e.g., EDTA) | Binds to metal co-factors required by reducing enzymes, inhibiting their activity [1]. | Addition to harvested cell culture fluid (HCCF) [1]. | Successfully prevented the reduction phenomenon [1]. |
| Dissolved Oxygen (DO) Control | Oxygen oxidizes free thiols, maintaining a stable environment for oxidized antibodies; low DO allows reduction to occur [2]. | Maintain minimum DO (>30%) in bioreactor harvest and clarified harvest intermediate (CHI); use aerated and agitated hold vessels [2]. | Implementing a minimum DO control strategy completely prevented recurrence in 15 full-scale production lots [2]. |
| Process Parameter Control | Immediate clarification prevents prolonged exposure to reducing species released from cells during settling [2]. | Eliminate or tightly control the cell settling step post-bioreactor harvest [2]. | Identified as a critical part of a successful control strategy to mitigate reduction [2]. |
| Sulfhydryl Oxidase Pre-expression | Engineered E. coli cytoplasm to catalyze de novo disulfide bond formation, aiding correct protein folding [3]. | Pre-expression of Erv1p (a sulfhydryl oxidase) and a disulfide isomerase (e.g., DsbC) in the production host [3]. | Increased active protein yield for a complex eukaryotic protein (vtPA) by over 800-fold in shake flasks [3]. |
This protocol is adapted from investigations into a therapeutic IgG1 monoclonal antibody manufacturing process [2] [1].
This protocol describes a metabolic engineering approach for producing complex eukaryotic proteins with multiple disulfide bonds [3].
The diagram below illustrates the mechanism of disulfide bond reduction and the strategic points for intervention.
Sulfane sulfurs represent a category of biologically critical reactive sulfur species, including persulfides (R-SSH), polysulfides, and hydrogen persulfide (H₂S₂), which play vital roles in redox signaling, cytoprotection, and the regulation of enzyme function [1]. The fluorescent probe SSP4 was developed to address the pressing need for a sensitive, specific, and biologically compatible tool to detect these elusive molecules in real-time within living systems [1]. Since its creation, SSP4 has become a cornerstone reagent in the field, enabling discoveries in neurobiology, vascular biology, and more, and is notably the only commercialized sulfane sulfur probe available through Dojindo Molecular Technologies, Inc. [1].
SSP4 is a small molecule probe synthesized from 2-mercapto benzoic acid over a three-step process [1]. Its design is both rational and elegant, centered on a nucleophilic aromatic substitution followed by an intramolecular cyclization.
This protocol is designed for quantifying sulfane sulfur levels in a buffered solution, such as when testing chemical libraries or characterizing sulfide metabolites [1] [2].
Materials:
Procedure:
This method allows researchers to monitor the persulfidation status of purified proteins, which is a key post-translational modification regulating protein function [1].
Materials:
Procedure:
This protocol enables the visualization of endogenous or exogenous sulfane sulfurs in live mammalian cells, such as HeLa cells [1].
Materials:
Procedure:
| Property | Value / Description | Notes |
|---|---|---|
| Molecular Formula | C₃₄H₂₁O₇S₂ | [1] |
| Molecular Weight | 605.07 g/mol | [1] |
| Excitation (Ex) Maximum | ~482 nm | In PBS buffer [1] |
| Emission (Em) Maximum | ~515 nm | In PBS buffer [2] |
| Stock Solvent | DMSO | 1-10 mM stock recommended [1] |
| Working Concentration | 5 μM | Standard for all described protocols [1] |
| Incubation Time | 20-30 minutes | Room temperature, in the dark [1] [2] |
| Application | SSP4 Concentration | Key Buffer Components | Excitation / Emission | Reference |
|---|---|---|---|---|
| Solution-based Detection | 5 μM | 50 mM PBS, 25 μM CTAB | 482 nm / 514 nm | [1] |
| Protein S-Persulfidation | 5 μM | 50 mM PBS | 485 nm / 525 nm | [1] |
| Live-Cell Imaging | 5 μM | Phenol-red free Fluorobrite DMEM | FITC filter set | [1] |
The following table summarizes the fluorescence response of SSP4 to various analytes, demonstrating its high selectivity for sulfane sulfur species.
| Analyte Tested | Fluorescence Response | Interpretation |
|---|---|---|
| Sodium Polysulfide (Na₂S₂) | Strong Increase | High sensitivity to sulfane sulfur [1] |
| Glutathione Persulfide (GSSH) | Strong Increase | Confirms reactivity with biological persulfides [2] |
| Cysteine (Cys) | Negligible | Selective over abundant biological thiols [1] |
| Glutathione (GSH) | Negligible | Selective over abundant biological thiols [1] |
| Hydrogen Sulfide (H₂S) | Negligible | Distinguishes sulfane sulfur from H₂S [1] |
| Hydrogen Peroxide (H₂O₂) | Negligible | Selective over common oxidants [1] |
| Metal Ions (e.g., Ca²⁺, Zn²⁺) | Negligible | Minimal interference from physiological metal ions [1] |
The following diagrams, generated with Graphviz, illustrate the core detection mechanism and a generalized experimental workflow.
This diagram illustrates the two-step "turn-on" fluorescence mechanism of SSP4 upon reaction with a sulfane sulfur species [1].
This diagram outlines the core procedural steps common to all SSP4 detection protocols, from probe preparation to fluorescence measurement [1] [2].
The WST-8 assay [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] represents a significant advancement in colorimetric detection methods for quantifying NAD(P)H concentrations and dehydrogenase enzyme activities. This assay has gained prominence in biochemical research and drug discovery due to its exceptional sensitivity, water-soluble formazan product, and compatibility with high-throughput screening platforms. Unlike traditional tetrazolium salts that produce insoluble formazan crystals requiring solubilization steps, WST-8 yields a water-soluble formazan dye that can be measured directly in aqueous solution, streamlining the experimental workflow and improving reproducibility [1] [2].
The fundamental application of WST-8 technology spans multiple domains in life sciences research. Initially developed for assessing cell viability and proliferation through measurement of cellular metabolic activity, its utility has expanded to precise enzymatic assays. Recent adaptations have demonstrated its effectiveness for quantitative dehydrogenase assays, substrate screening for uncharacterized enzymes, and diagnostic applications in clinical settings, such as detecting glucose-6-phosphate dehydrogenase (G6PD) deficiency in malaria-endemic regions [1] [3]. This technical note provides comprehensive protocols and application guidelines for researchers implementing WST-8-based assays in their experimental workflows, with particular emphasis on quantitative dehydrogenase activity measurements.
The biochemical foundation of the WST-8 assay centers on the enzymatic reduction of the tetrazolium salt to a colored formazan product. In the presence of an electron mediator such as 1-methoxy-5-methylphenazium methylsulfate (1-mPMS), WST-8 is readily reduced by NAD(P)H to generate a stable, water-soluble formazan dye exhibiting maximum absorption at 450 nm [1]. The reaction mechanism proceeds through an electron transfer pathway where dehydrogenase enzymes catalyze the oxidation of substrates while reducing NAD(P)+ to NAD(P)H. The electron mediator then shuttles electrons from NAD(P)H to WST-8, facilitating its reduction to the orange-colored formazan product [2].
Figure 1: Biochemical pathway of WST-8 reduction to formazan dye. Dehydrogenase enzymes oxidize substrates while reducing NAD(P)+ to NAD(P)H. The electron mediator (1-methoxy-PMS) shuttles electrons from NAD(P)H to WST-8, generating a formazan dye measurable at 450 nm.
A critical advantage of the WST-8 system is its extracellular reduction mechanism, which prevents interference with intracellular processes and eliminates the need for cell lysis or formazan solubilization steps required with other tetrazolium-based assays like MTT [2]. The water-soluble nature of the formazan product enables continuous monitoring of enzymatic activity over time, providing kinetic data from the same sample. The amount of formazan generated is directly proportional to the NAD(P)H concentration in the reaction mixture, which in turn correlates with dehydrogenase enzyme activity when appropriate substrates are present. This direct proportionality enables accurate quantification across a wide dynamic range, making the assay suitable for both low-abundance and high-activity enzyme systems [1] [4].
Systematic optimization of assay parameters is essential for obtaining reliable, reproducible results with the WST-8 assay. The optimal pH for dehydrogenase assays using WST-8 typically falls within the range of 7.2-9.0, though this should be determined empirically for specific enzyme systems. Research has demonstrated that WST-8 exhibits superior performance at neutral pH compared to other tetrazolium salts, maintaining sensitivity under physiological conditions where many dehydrogenases operate optimally [1]. The reaction temperature should be controlled based on the enzyme's natural environment, with 25°C suitable for mesophilic enzymes and 37°C for mammalian systems.
The WST-8 concentration represents another critical parameter requiring optimization. Studies have indicated that concentrations between 50-300 μM generally provide sufficient signal intensity without excessive background. For the electron mediator, 1-methoxy-PMS concentrations of 10-50 μM typically yield optimal results, balancing efficient electron transfer with potential mediator toxicity to enzymes or cells. The incubation time must be sufficient for adequate formazan production while remaining within the assay's linear range, generally between 30 minutes to 4 hours depending on the enzyme activity level [1] [5].
Table 1: Optimized WST-8 Assay Conditions for Various Dehydrogenase Enzymes
| Parameter | Glucose Dehydrogenase (GDH) | Glucose-6-Phosphate Dehydrogenase (G6PD) | General Dehydrogenase Screening |
|---|---|---|---|
| Buffer pH | 7.5-9.0 | 7.2-8.5 | 7.2-9.0 |
| Temperature | 37°C | 25°C-37°C | 25°C-37°C |
| WST-8 Concentration | 100-300 μM | 50-200 μM | 100-300 μM |
| 1-methoxy-PMS | 20-50 μM | 10-30 μM | 10-50 μM |
| Incubation Time | 60-120 min | 30-90 min | 30-120 min |
| Cofactor Concentration | NAD+ (0.1-1 mM) | NADP+ (50-400 μM) | NAD(P)+ (0.05-1 mM) |
| Substrate Concentration | Glucose (10-500 mM) | G6P (0.1-1 mM) | Variable by enzyme |
This protocol enables precise quantification of NAD(P)H concentrations in solution, serving as a fundamental assay for dehydrogenase activity measurements [1] [6].
Step-by-Step Procedure:
This protocol measures dehydrogenase activity by coupling substrate oxidation to NAD(P)H generation and subsequent WST-8 reduction [1] [4].
Step-by-Step Procedure:
This protocol adapts the WST-8 assay for measuring dehydrogenase activity in intact cells or tissue homogenates [6] [5].
Step-by-Step Procedure:
The WST-8 assay demonstrates exceptional performance characteristics compared to traditional dehydrogenase detection methods. When quantitatively evaluated against direct spectrophotometric measurement of NAD(P)H absorption at 340 nm, the WST-8 method exhibited 5-fold greater sensitivity, with a limit of detection (LOD) of 0.3 nmole for NAD(P)H compared to 1.7 nmole for the 340 nm method [1]. This enhanced sensitivity enables detection of low-abundance enzymes and more precise kinetic measurements at early reaction time points.
The assay exhibits excellent reproducibility and precision, with reported Z' factor values of 0.9 in optimized dehydrogenase assays, indicating outstanding suitability for high-throughput screening applications [1] [4]. The linear dynamic range typically spans 0.5-50 nmole of NAD(P)H, accommodating a wide variety of enzyme activities without requiring sample dilution.
Table 2: Performance Characteristics of WST-8 Assay Versus Alternative Methods
| Parameter | WST-8 Assay | Direct 340 nm Absorption | MTT Assay | MTS Assay |
|---|---|---|---|---|
| Detection Limit (NADH) | 0.3 nmole | 1.7 nmole | ~5 nmole | ~1 nmole |
| Linear Range | 0.5-50 nmole | 2-100 nmole | 5-200 nmole | 1-100 nmole |
| Assay Reproducibility (Z'-factor) | 0.9 | 0.8 | 0.7 | 0.8 |
| Formazan Solubility | Water-soluble | N/A | Organic solvent required | Water-soluble |
| Assay Steps | One-step | Direct measurement | Multiple steps | One-step |
| Interference from Cellular Components | Low | High | Moderate | Moderate |
The WST-8 dehydrogenase assay has been successfully implemented in multiple drug discovery and enzyme characterization contexts. In high-throughput screening scenarios, the method enabled identification of substrates for uncharacterized short-chain dehydrogenases/oxidoreductases from Burkholderia pseudomallei, demonstrating its utility in functional genomics [1]. The assay's robustness makes it particularly valuable for inhibitor screening against therapeutic dehydrogenase targets, with the water-soluble formazan product allowing continuous monitoring of inhibition kinetics.
In diagnostic applications, a modified WST-8/1-methoxy-PMS format has been validated for detection of glucose-6-phosphate dehydrogenase (G6PD) deficiency, showing 72% sensitivity and 98% specificity compared to commercial enzymatic tests [3]. The method performed effectively under diverse field conditions with minimal infrastructure, demonstrating applicability in resource-limited settings. The assay has also been adapted for biotherapeutic potency testing, such as evaluating PEGylated granulocyte colony-stimulating factor (G-CSF) efficacy, where it showed superior consistency compared to conventional MTS-based assays [7].
High Background Signal: Elevated background absorbance can result from spontaneous WST-8 reduction or contamination. To address this, ensure reagent purity, include appropriate negative controls (all components except enzyme), and use a reference wavelength (600-650 nm) to correct for non-specific absorption [1] [2].
Low Signal Intensity: Insufficient formazan production may stem from suboptimal electron mediator concentration, incorrect pH, or low enzyme activity. Troubleshoot by verifying assay pH optimization, increasing 1-methoxy-PMS concentration (up to 50 μM), extending incubation time, or adding enzyme stabilizers to the reaction mixture [1].
Poor Linearity: Non-linear standard curves often indicate WST-8 concentration limitations or NAD(P)H depletion. Ensure WST-8 is present in excess (≥5× the highest NAD(P)H concentration) and limit measurement to the established linear range of the assay [5].
Plate-to-Plate Variability: Inconsistent results across plates frequently arise from temperature gradients or uneven incubation. Use calibrated plate readers with controlled temperature chambers, pre-warm reagents to assay temperature, and include internal standards on each plate to normalize results [6].
Certain compounds may interfere with WST-8 assay performance. Antioxidants such as ascorbic acid or glutathione can artificially elevate signals by directly reducing WST-8, while oxidative compounds may decrease signals by oxidizing NAD(P)H [2]. Test compounds should be evaluated for direct WST-8 reduction in enzyme-free controls. Additionally, hemoglobin variants in biological samples can affect absorption measurements, particularly at concentrations below 8.0 g/dL or above 14 g/dL, requiring sample normalization or hemoglobin correction [3].
The WST-8 assay demonstrates excellent compatibility with common laboratory reagents, though detergent concentrations above 0.1% may inhibit dehydrogenase activity. DMSO concentrations up to 1% typically do not interfere, but higher concentrations should be matched in all control wells. For cell-based assays, phenol red in culture media does not significantly affect measurements when using appropriate reference wavelengths [5].
The WST-8 reduction assay provides a sensitive, robust, and versatile platform for quantitative dehydrogenase analysis with significant advantages over traditional methods. Its water-soluble formazan product, one-step protocol, and excellent reproducibility make it particularly suitable for high-throughput screening, drug discovery applications, and diagnostic testing. The detailed protocols and optimization guidelines presented in this technical note will enable researchers to implement this powerful methodology across diverse experimental contexts, from basic enzyme characterization to targeted therapeutic development.
Electrodeposition is a method used to synthesize catalysts, with key advantages including fine control over the process and the ability to create morphologically controlled nanostructures [1]. The general setup and critical parameters are summarized below.
Table 1: Core Components of an Electrodeposition System
| Component | Description and Function |
|---|---|
| Working Electrode | The electrode where electrodeposition and the catalytic reaction occur; requires excellent electrical conductivity and chemical inertness [1]. |
| Counter Electrode | Forms a polarization circuit with the working electrode to allow current to flow [1]. |
| Reference Electrode | Used to accurately measure and control the potential of the working electrode; should be reversible and stable [1]. |
| Key Parameters | Current density, applied potential, deposition time, electrolyte composition (including ion concentration), pH, and temperature [1]. |
Table 2: Common Electrodeposition Methods
| Method | Control Principle | Impact on Catalyst |
|---|---|---|
| Galvanostatic | Keeps the current constant [1]. | Controls deposition thickness and morphology; higher currents can lead to structures like dendrites or agglomerated films [1]. |
| Potentiostatic | Keeps the potential constant [1]. | Allows precise adjustment of morphology and surface structure; potential can influence atomic ratio in alloys [1]. |
Without access to established protocols for sodium disulfide, you would need to develop an optimization procedure through systematic experimentation.
The following diagram illustrates the systematic workflow for optimizing the electrodeposition process, which you can adapt for this compound.
Based on general electrodeposition challenges, here are some hypothetical FAQs you might include.
Q: What happens if my catalyst layer is non-uniform or powdery?
Q: I'm getting excessive hydrogen gas evolution instead of deposition. Why?
Q: The catalyst adhesion to the substrate is poor.
Q1: What is the sodium polysulfide shuttling effect and why is it a problem? The shuttling effect occurs when soluble sodium polysulfide intermediates (NaPS), formed during the discharge/charge cycle of a Na-S battery, migrate between the cathode and anode [1]. This leads to:
Q2: What are the primary strategies to mitigate the NaPS shuttle effect? Research focuses on three main areas:
Q3: Are there any novel physical methods to control NaPS shuttling? Yes, recent research has introduced an external acoustic field applied to the battery cell. This method stimulates polarized BaTiO3 nanoparticles on the separator via the piezoelectric effect, generating surface charges that attract and trap more polysulfides [1].
Here are detailed methodologies for key mitigation strategies cited in recent literature.
This protocol is based on a 2024 study that used an external acoustic field to enhance the performance of a BaTiO3-coated separator [1].
The relationship between the acoustic field, the modified separator, and the resulting effects within the battery is summarized in the diagram below.
This protocol is based on a 2025 study that developed a novel electrolyte to create void-free interfaces and suppress shuttling [2].
The following table summarizes the performance characteristics of these two methods.
| Mitigation Strategy | Reported Performance Metrics | Key Advantages |
|---|---|---|
| Acoustic Field + BTO Separator [1] | ~300 mAh g⁻¹ after 50 cycles (vs. ~0 without field). | External, non-invasive control; addresses both shuttling and dendrites. |
| Dual-Salt Quasi-Solid Polymer Electrolyte [2] | 327.4 mAh g⁻¹ at 0.2 A/g after 200 cycles; 81.4% capacity retention. | Creates void-free, stable interfaces; high Na⁺ transference number (0.73). |
For all experiments, a deep understanding of the underlying chemical reactions is crucial. In situ Raman and UV-vis spectroscopy studies have mapped the NaPS species during cycling in TEGDME-based electrolytes [4]. Key findings include:
If you are encountering low yields or unwanted by-products, the following table outlines common issues and their solutions, supported by recent methodologies.
| Problem | Possible Cause | Suggested Solution | Key References |
|---|---|---|---|
| Low Disulfide Selectivity | Incorrect pH level during reaction | Maintain a pH between 8 and 9.5. Use NaHCO₃ as a buffer instead of strong acids. | [1] |
| Oxidant (H₂O₂) dosage is too high | Use a 10% excess of H₂O₂. Avoid larger excesses to prevent peroxidation side reactions. | [1] | |
| Reaction temperature is too high | Optimize temperature; yields drop significantly above 45°C. Start testing at 25-35°C. | [1] | |
| Difficulty with Sodium Sulfinate Homocoupling | Inefficient reaction system for disulfide formation | For aromatic disulfides, use a Fe/HCl reductive system or a TBAI/H₂SO₄ catalytic system. | [2] [3] |
| Sub-optimal catalyst or solvent | When using TBAI/H₂SO₄, employ DMF as the solvent at 120°C. Ensure acid is present. | [3] |
A highly selective method for synthesizing symmetric diaryl disulfides uses a simple Fe/HCl reductive system [2].
Using a mild base like sodium bicarbonate (NaHCO₃) as a pH regulator creates a buffer system that keeps the pH in an optimal range (8-9.5). This achieves two things:
Yes, a metal-free catalytic system using Tetrabutylammonium Iodide (TBAI) with H₂SO₄ in DMF at 120°C has been developed. This system converts sodium sulfinates directly into disulfides without requiring additional redox reagents, making it a valuable and simpler alternative [3].
The diagram below summarizes the critical decision points for achieving high selectivity in disulfide synthesis, based on the discussed protocols.
The following diagram outlines a common high-level approach to polymorph screening in pharmaceutical development, which can serve as a conceptual framework.
The key stages in this process involve:
While specific data for sodium disulfide is unavailable, the general principles of polymorph control can be summarized in the table below.
| Parameter | Typical Experimental Variations | Impact on Polymorph Outcome |
|---|---|---|
| Solvent System | Polar vs. non-polar; protic vs. aprotic (e.g., water, ethanol, acetonitrile, heptane) | Different solvation energies and interaction strengths can stabilize specific nucleation pathways of crystalline forms [1]. |
| Temperature | Variations in cooling rate (e.g., rapid quench vs. slow cooling); different incubation temperatures | Influences supersaturation and kinetics; slower cooling often favors more stable forms [1]. |
| Supersaturation | Concentration of solute; rate of solvent evaporation or anti-solvent addition | High supersaturation often leads to metastable forms, while lower levels favor stable forms [1]. |
Q1: What is the primary pharmaceutical significance of studying polymorphs? A: Different polymorphs of the same Active Pharmaceutical Ingredient (API) can have different solubilities, dissolution rates, and physical stability [1]. Since the bioavailability of a poorly soluble drug often depends on its dissolution rate, controlling the polymorphic form is critical for ensuring a drug's safety and efficacy.
Q2: What are common analytical techniques for characterizing polymorphs? A: While not specified in the search results for this compound, standard techniques include:
Q3: The literature search yielded no direct results for this compound. What should I do? A: This is a common challenge with specific inorganic compounds. I recommend these strategies:
The table below summarizes the purity information available from a commercial manufacturer of research-grade sodium disulfide [1].
| Parameter | Specification |
|---|---|
| Purity (Assay) | ≥ 90.0% [1] |
| Appearance | Yellow to yellowish brown powder or solid [1] |
| Key Consideration | The purity of 90.0% indicates the presence of other sulfur species, which is common for polysulfide materials [1]. |
For a comprehensive purity assessment, you would typically employ a combination of techniques. The following workflow outlines a potential analytical strategy, adapting general principles for disulfide and sulfur compound analysis [2].
Workflow Overview of Purity Assessment
The diagram above shows that analysis typically involves parallel steps of characterization, separation, and identification. Here are the methodologies for the key steps:
Q1: Why is the purity of this compound often only 90%? this compound (Na₂S₂) is part of a broader class of sodium polysulfides (Na₂Sₓ). The chemical synthesis often results in a mixture containing various chain-length polysulfides and other sulfur compounds, making 100% purity difficult to achieve. The 90% grade is common for research chemicals where the exact polysulfide distribution may not be critical, as long as the major component is confirmed [1].
Q2: How can I prevent the degradation of this compound during storage and handling? The manufacturer recommends storing the chemical at 0-5°C, protecting it from light and moisture. Exposure to air, light, or humidity can lead to oxidation or decomposition, altering the purity over time. Always handle the compound in a controlled environment, such as a glove box, or ensure containers are tightly sealed and allowed to equilibrate to room temperature before opening to avoid moisture condensation [1].
Q3: What is a major challenge when analyzing disulfide bonds in complex samples like proteins, and how is it mitigated? A major challenge is artifactual disulfide bond scrambling—the exchange of disulfide partners between different molecules. This can happen at neutral or alkaline pH and is accelerated by heat and the presence of free thiols. To mitigate this, all procedures for disulfide analysis should be performed in buffers with a pH < 7 whenever possible to preserve the native bonding [2].
Sulfane sulfur donors are utilized in research to study the effects of reactive sulfur species (RSS) in various biological models. The table below summarizes the key applications and findings for the donors mentioned in the search results.
| Sulfur Donor | Key Experimental Context & Findings |
|---|
| Na₂S₂ (Sodium Persulfide) | • HCC Study: Increased intracellular sulfane sulfur in SNU398 cells and demonstrated significant anti-cancer effects [1]. • General Use: Listed as a tool compound for investigating RSS biology [1]. | | Na₂S₃ (Sodium Trisulfide) | • Plant Symbiosis: Increased root polysulfides and H₂S in Lotus japonicus, affecting NO and ROS levels, and promoting infection thread and nodule formation [2]. • HCC Study: Listed as a source of sulfane sulfur for research purposes [1]. | | Na₂S₄ (Sodium Tetrasulfide) | Information Gap: The search results did not provide specific experimental data for Na₂S₄. |
The search results describe common experimental protocols for evaluating sulfane sulfur donors, which you can adapt for a comparative study.
The biological effects of sulfane sulfur donors are mediated through complex interactions with cellular signaling molecules. The diagram below illustrates the key pathways identified in the research.
The pathway illustrates the core mechanism: donors increase intracellular sulfane sulfur, which interacts with key signaling molecules like NO and ROS, and activates protective pathways such as Nrf2, leading to observed antioxidant and anti-inflammatory effects [2] [3].
To construct a comprehensive and objective comparison guide for your target audience of researchers and drug development professionals, I suggest you consider the following steps:
The table below summarizes the key characteristics and experimental data for the main types of cathode materials being developed for sodium-ion batteries.
| Material Type | Specific Examples | Specific Capacity (mAh/g) | Voltage Range (V, vs. Na⁺/Na) | Cycle Life Performance | Key Advantages | Key Challenges |
|---|---|---|---|---|---|---|
| Layered Oxide (NaxMO₂) [1] [2] | P2-Na₂/₃Ni₁/₃Mn₂/₃O₂, NaLiNiMnCoO₂, NaMnO₂, NaxCoO₂ | ~100 - >200 [2] | 2.0 - 4.0 (depending on structure and metals) [2] | P2-NaLiMnO₂: stable for >120 cycles [2] | High theoretical capacity, high energy density [2] | Structural instability during cycling, air sensitivity, lower practical capacity [1] [2] |
| Polyanionic Compounds [1] | Phosphates, Pyrophosphates (e.g., NASICON-type) | Generally lower than layered oxides [1] | Varies by structure | Information missing | Excellent structural stability, long cycle life, high operating voltage [1] | Lower specific capacity, lower electronic conductivity [1] |
| Prussian Blue Analogues (PBAs) [1] | Hexacyanoferrates | Information missing | Information missing | Needs further optimization to enhance performance [1] | Low cost, easy synthesis, open framework for ion diffusion [1] | Issues with water content in structure, leading to capacity fade [1] |
| Hard Carbon (Anode) [1] | Information missing | ~300 [1] | Information missing | Good cycle life [1] | Good capacity, is the leading anode material [1] | Information missing |
For researchers looking to reproduce results or synthesize these materials, here are common experimental methodologies cited in the literature.
The following workflow diagram illustrates the general process for developing and testing these battery materials.
The development of sodium-ion battery cathodes continues to face several challenges that are the focus of current research [1]:
The table below summarizes the key properties and experimental data for common reducing agents to help you evaluate their efficacy.
| Reducing Agent | Mechanism & Key Features | Reducing Power & Effective pH | Common Experimental Applications | Stability & Handling Notes |
|---|
| DTT (Dithiothreitol) [1] | Thiol-disulfide exchange; two thiol (-SH) groups [1]. | Strong; most effective at pH > 7 [1]. | - Protein denaturation for SDS-PAGE [1].
Here are detailed methodologies for key experiments cited in the comparison, demonstrating the application of these reducing agents in research.
Protocol 1: Limited Reduction of Antibody Disulfides for ADC Synthesis [2] This protocol describes a controlled reduction method to create antibody-drug conjugates (ADCs) with a specific drug-to-antibody ratio.
Protocol 2: Evaluating Antiviral Activity Against SARS-CoV-2 [5] This study used reducing agents to disrupt disulfide bonds in the viral spike protein, inhibiting its ability to infect cells.
The diagram below illustrates the general mechanism of disulfide bond reduction by thiol-based agents like DTT and the experimental workflow for creating ADCs.
Based on the comparison, here are some key points to guide your choice:
The table below summarizes the core experimental protocol for using this compound with the SSP4 probe for detection in biochemical and cellular contexts [1].
| Parameter | Biochemical (Protein) Assay | Cellular Imaging Assay |
|---|---|---|
| Target Analyte | Protein-bound sulfane sulfur (S-persulfidation) | Endogenous and exogenous sulfane sulfurs |
| Sulfur Source | This compound (Na₂S₂) | This compound (Na₂S₂) |
| Probe & Concentration | SSP4 (5 µM) | SSP4 (5 µM) |
| Key Buffers/Media | 50 mM PBS (pH 7.4) | Serum-free Fluorobrite DMEM |
| Surfactant | Not explicitly stated | CTAB (25 µM in measurement, 100 µM in imaging) |
| Incubation | 30 min, room temperature, in the dark | 20 min, 37°C, 5% CO₂ |
| Detection Instrument | Fluorescence microplate reader | Fluorescence microscope |
| Wavelengths | Excitation: 485 nm, Emission: 525 nm | Excitation: 485 nm, Emission: 525 nm |
Sample Preparation
Validation and Measurement
The table below compares SSP4 with other classes of sulfane sulfur detection techniques.
| Method | Principle | Key Application Context | Key Performance Metrics & Advantages | Key Limitations |
|---|---|---|---|---|
| SSP4 (Fluorescent Probe) | Nucleophilic attack by probe, releasing a fluorophore [1]. | Real-time detection in live cells, proteins, and other biological systems [1]. | High selectivity and sensitivity; works in complex biological milieus; commercial availability [1]. | Semi-quantitative in complex systems; signal can be influenced by local microenvironment. |
| HPLC-ICP-MS | Separation of derivatized polysulfide anions followed by sulfur-specific detection [2]. | Speciation and absolute quantification of polysulfide anions and molecular sulfur in solutions [2]. | High specificity and accuracy; provides absolute quantification and detailed speciation [2]. | Requires specialized, expensive instrumentation; not suitable for real-time cellular imaging. |
| GC-MS | Derivatization of sulfur compounds for volatility, followed by separation and mass detection [3]. | Quantification of specific low-mass sulfur metabolites (e.g., Met, Hcy, Cys) in biofluids [3]. | High sensitivity and specificity for small molecules; capable of multiplexing [3]. | Destructive sample preparation; not suitable for sulfane sulfur or real-time cellular analysis. |
| Classic Colorimetric | Reaction with cyanide to form thiocyanate, measured as ferric thiocyanate [1]. | Historical method for bulk sulfane sulfur measurement. | Simple methodology. | Lacks sensitivity and specificity; not applicable to real-time detection in biological samples [1]. |
The following diagrams outline the core mechanisms and procedures for sulfane sulfur detection.
Diagram 1: SSP4 Detection Mechanism. The probe's mechanism involves nucleophilic attack on sulfane sulfur, leading to cyclization and fluorescent signal turn-on [1].
Diagram 2: General Experimental Workflow. The standard procedure involves sample treatment, probe incubation, and fluorescence measurement [1].
The table below summarizes the key performance characteristics and other differentiating factors between these two battery technologies.
| Feature | Lithium-Sulfur (Li-S) Battery | Sodium-Ion (Na-ion) Battery |
|---|---|---|
| Theoretical Gravimetric Energy Density | Up to 2,600 Wh/kg [1]; Demonstrated: 400-500 Wh/kg [2] | 150-160 Wh/kg [3] |
| Cycle Life (Current Commercial) | ~300-500 cycles [2] | Varies; generally lower than Li-ion but improving [3] |
| Recent Lab Performance | 80% capacity after 25,000 cycles (Solid-state design, 2025) [4] | Information not available in search results |
| Cost Projection | $60-$100 per kWh (projected) [2] | ~$87 per kWh (current), falling to ~$40 per kWh (projected) [5] |
| Key Materials | Sulfur cathode, Lithium-metal anode [2] | Various cathodes (e.g., layered oxides), Hard carbon anode [5] |
| Safety | Generally safer; sulfur is non-flammable [2] | Safer; lower risk of thermal runaway [3] |
| Environmental & Resource Impact | Sulfur is abundant and non-toxic [2] [1] | Sodium is 1000x more abundant than lithium; avoids cobalt[nine] |
| Primary Challenges | Shuttle effect, volume expansion, dendrite formation [2] [1] | Lower energy density, heavier and bulkier for same capacity [3] |
| Commercial Status | Limited (R&D/Aerospace) [2]; mass adoption expected 2027-2030 [2] | Early commercialization; scaling for stationary storage and small EVs [5] |
Recent research has focused on overcoming the historical shortcomings of Li-S batteries, particularly their short lifespan. Here are some key strategies and a notable experimental protocol from recent findings.
The following workflow details the method behind a recent breakthrough in creating a long-cycle-life Li-S battery [4].
Key Experimental Insight: The inclusion of iodine (I) was critical in this protocol, as it acted as a catalyst to speed up electron movement during the redox reactions, leading to much faster charging capabilities [4].
The search results did not yield specific information on "this compound" (Na₂S₂) batteries. However, research into sulfide-based materials for sodium-ion systems is active, primarily focusing on their use as anode materials.
This suggests that disulfide compounds are being investigated as components within the anode of a sodium-ion system, rather than as the primary cathode material in a "this compound" battery analogous to a Li-S design.
The choice between these technologies is highly application-dependent, as they have complementary strengths.
The table below summarizes three advanced disulfide synthesis methods identified in recent literature.
| Method | Key Feature | Typical Yield | Core Components | Primary Advantages |
|---|---|---|---|---|
| Microfluidic Electrosynthesis [1] | Electro-oxidation in a microreactor | Up to 88% [1] | Sodium dithiocarbamate, microfluidic reactor, electrodes [1] | High Faraday efficiency (>96%), no waste salts, suppresses over-oxidation [1] |
| TBAI/H₂SO₄ Catalytic System [2] | Acid-catalyzed coupling | 49% to 89% [2] | Sodium sulfinate, TBAI (catalyst), H₂SO₄, DMF (solvent) [2] | Uses stable, odorless sodium sulfinate; no external oxidants/reductants [2] |
| Mechanochemical Ball Milling [3] [4] | Solvent-free mechanical activation | 41% to 99.9% [3] [4] | Thiols, stainless steel milling jar, tungsten carbide balls [3] [4] | No solvent, catalyst, or oxidant; ambient conditions; minimal over-oxidation [3] [4] |
Here are the detailed experimental workflows for the key synthesis methods.
This protocol is adapted from a 2021 study on the synthesis of tetraethylthiuram disulfide (TETD) [1].
The workflow for this method can be visualized as follows:
This 2025 protocol uses sodium sulfinate as a stable sulfur source for disulfide synthesis [2].
The process is summarized in the diagram below:
This 2025 method uses ball milling to activate thiols, requiring no solvents, catalysts, or oxidants [3] [4].
This solvent-free process is illustrated below:
Based on the literature, here are some points to consider for your research:
The following table summarizes the key properties of prominent metal sulfide cathode materials based on recent research, which can serve as a basis for comparison once data for sodium disulfide becomes available [1].
| Material | Theoretical Capacity (mAh/g) | Open Circuit Voltage (V) | Thermal Stability | Key Characteristics |
|---|---|---|---|---|
| FeS₂ (Pyrite) | 893 [1] | ~2.0 [1] | Decomposes at ~550°C [1] | Abundant, low-cost, typical semiconductor behavior [1]. |
| CoS₂ | 871 [1] | ~1.99 [1] | Up to ~650°C [1] | Excellent thermal stability, high conductivity, suitable for high-power applications [1]. |
| NiS₂ | Information Missing | Information Missing | Decreases with nanocrystallization [1] | Low-cost candidate; performance improves with nanostructuring and carbon coating [1]. |
| This compound (Na₂S₂) | Information Missing | Information Missing | Information Missing | Appears in research as a discharge product; high solubility in certain electrolytes can enhance kinetics [2]. |
Research into cathode materials for high-temperature batteries involves specific synthesis and testing methodologies to evaluate performance.
Material Synthesis and Fabrication:
Performance Evaluation:
The diagram below outlines a general workflow for developing and testing a new cathode material, synthesizing the key experimental steps discussed in the research.
While specific data for this compound is lacking, understanding its role in newer battery systems provides useful context.